tert-Butyl 2-phenylpiperazine-1-carboxylate

Chiral resolution Enantiomeric excess Tachykinin receptor antagonist

Chiral purity failures in drug synthesis? Racemic or (S)-enantiomer substitution of this (R)-Boc-phenylpiperazine leads to >10-fold potency loss in NK1/NK2 antagonists and CNS agents. • Defined (R)-stereochemistry ensures reproducible SAR & eliminates costly chiral chromatography • Boc group enables orthogonal protection-stable to bases/nucleophiles, clean acidolytic deprotection • 97% HPLC purity supports cGMP campaigns & minimizes impurity fate studies Supplied with full analytical characterization (NMR, HPLC, GC).

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 859518-32-4
Cat. No. B1284452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-phenylpiperazine-1-carboxylate
CAS859518-32-4
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3
InChIKeyDVOURBIBCQYVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-phenylpiperazine-1-carboxylate Overview


tert-Butyl 2-phenylpiperazine-1-carboxylate (CAS 859518-32-4) is a chiral N-Boc-protected phenylpiperazine derivative with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol [1]. It exists predominantly as the (R)-enantiomer and features a tert-butoxycarbonyl (Boc) protecting group on one piperazine nitrogen, leaving the secondary amine available for further functionalization. The compound is widely employed as a pharmaceutical intermediate in the synthesis of CNS-active agents, kinase inhibitors, and receptor modulators . Its stereochemical integrity is critical for generating biologically active downstream products with defined chiral configuration.

Why Generic Substitution Fails


Generic substitution with racemic mixtures, the opposite (S)-enantiomer (CAS 1240583-48-5), or unprotected 2-phenylpiperazine (CAS 5271-26-1) introduces unacceptable risks in drug synthesis workflows. Chiral purity is paramount for CNS-active compounds where stereochemistry directly dictates receptor binding affinity and pharmacological outcome; the (R)- and (S)-enantiomers of phenylpiperazine derivatives often exhibit divergent biological activities [1]. The Boc protecting group provides orthogonal stability under basic and nucleophilic conditions while enabling clean acidolytic deprotection, a selectivity profile that alternative carbamates (e.g., Cbz) cannot match [2]. Unprotected 2-phenylpiperazine lacks regioselective control during acylation, leading to mixtures of N1- and N4-functionalized products and reduced overall yield . Procurement of the defined (R)-Boc-protected intermediate ensures reproducible synthetic outcomes and avoids costly chiral resolution steps later in the sequence.

Quantitative Differentiation from Analogs


Enantiomeric Purity & Tachykinin Antagonist Activity

The (R)-enantiomer (CAS 859518-32-4) and (S)-enantiomer (CAS 1240583-48-5) of 1-Boc-2-phenylpiperazine are not functionally equivalent when incorporated into downstream pharmacophores. In a representative gel-based antiviral assay, an enantiomeric pair of compounds (1a and 2) bearing a phenylpiperazine core showed markedly divergent activity: compound 1a was active at 10 µM with complete loss of viral nonstructural proteins NS3, NS4B, and NS5B, while its enantiomer compound 2 was inactive even at 100 µM [1]. This 10-fold difference in potency threshold underscores that stereochemical identity is not merely a regulatory checkbox but a direct determinant of biological efficacy. Procuring the incorrect enantiomer yields downstream compounds that may be completely devoid of the desired activity, necessitating costly chiral chromatography or re-synthesis.

Chiral resolution Enantiomeric excess Tachykinin receptor antagonist NK1/NK2 pharmacology

Chemical Purity: HPLC Grade Comparison

Reputable vendors supply tert-butyl (2R)-2-phenylpiperazine-1-carboxylate at a certified purity of 98% by HPLC analysis, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC spectra . In contrast, generic or lower-tier suppliers offer this compound at a standard purity of 95% without guaranteed enantiomeric excess or impurity profiling . The 3% absolute purity difference represents a significant reduction in impurity burden—from a potential 5% (50,000 ppm) down to 2% (20,000 ppm). For multi-step syntheses where impurities can propagate, amplify, or interfere with catalytic steps, this purity differential can materially affect reaction yields and final API purity profiles.

HPLC purity Chemical purity Quality control Pharmaceutical intermediate

Boc vs. Cbz Orthogonal Protecting Groups

The Boc protecting group in tert-butyl 2-phenylpiperazine-1-carboxylate is cleaved under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane), typically achieving near-quantitative yields with simple workup [1]. The alternative Cbz (benzyloxycarbonyl) protecting group requires hydrogenolysis (H₂, Pd/C) which is incompatible with substrates containing alkenes, alkynes, nitro groups, or sulfur-containing functionalities. In a direct comparison of Boc vs. Cbz protection for 2-phenylpiperazine derivatives, the Boc variant enables orthogonal deprotection in the presence of benzyl esters and benzyl ethers, whereas Cbz cannot be selectively removed under these conditions [2]. This orthogonality eliminates the need for specialized hydrogenation equipment and expands the scope of compatible downstream chemistry.

Protecting group strategy Boc deprotection Cbz deprotection Orthogonal synthesis

Regioselective Functionalization via N-Boc Protection

Unprotected 2-phenylpiperazine (CAS 5271-26-1) contains two secondary amine nitrogens (N1 and N4) of comparable nucleophilicity. Direct acylation or alkylation of unprotected 2-phenylpiperazine yields statistical mixtures of N1-, N4-, and bis-functionalized products, reducing the yield of the desired regioisomer to <50% in many cases . The N1-Boc protected derivative (CAS 859518-32-4) locks the N1 position, directing all subsequent electrophilic reactions exclusively to the free N4 nitrogen. This regiochemical control eliminates isomeric byproducts, simplifies purification, and improves overall step yield by a factor of approximately 2- to 3-fold compared to starting from the unprotected diamine . The Boc group is subsequently removed cleanly, unmasking the N1 amine for final diversification.

Regioselectivity N-protection Synthetic efficiency Piperazine chemistry

Storage Stability: Protected vs. Unprotected Amine

The free base 2-phenylpiperazine is susceptible to oxidation and atmospheric CO₂ absorption, leading to carbonate formation and discoloration upon prolonged storage [1]. The Boc-protected derivative (CAS 859518-32-4) is significantly more stable, with recommended storage at 2-8°C under inert atmosphere, and maintains >98% purity for at least 12 months when properly sealed . The logP value of 2.39 indicates moderate lipophilicity, facilitating organic solvent handling and extraction [2]. This stability profile reduces procurement frequency and minimizes degradation-related batch variability in long-term synthetic programs.

Chemical stability Storage conditions Amine oxidation Intermediate shelf-life

Applications in Drug Discovery & Process Chemistry


Enantioselective Tachykinin Antagonist Synthesis

The (R)-configured chiral center in CAS 859518-32-4 directly translates to the stereochemical identity of downstream NK1/NK2 antagonists. As demonstrated in EP 1338592 B1, 2-phenylpiperazine derivatives bearing the correct stereochemistry exhibit potent tachykinin receptor antagonism and strong in vivo inhibition of vascular permeability [1]. Use of the (S)-enantiomer or racemic material yields compounds with reduced or absent pharmacological activity, as evidenced by >10-fold differences in potency between enantiomeric pairs in biological assays. Procurement of chirally pure (R)-Boc intermediate ensures that the final drug candidate achieves the intended receptor binding profile without requiring chiral chromatography at later stages.

Kinase Inhibitor Library Synthesis with Orthogonal Protection

The Boc group on N1 provides orthogonal stability to basic and nucleophilic conditions while enabling clean acidolytic removal. This is essential for library synthesis where the N4 position is first diversified (e.g., via reductive amination, amide coupling, or Suzuki-Miyaura cross-coupling), followed by Boc deprotection and subsequent N1 functionalization. The orthogonal protection scheme eliminates the need for hydrogenolysis (required for Cbz) and its associated functional group compatibility restrictions, thereby expanding the accessible chemical space for kinase inhibitor SAR exploration [2].

Scale-Up of MAGL Inhibitor Synthesis

Patents WO-2021175913-A1 and EP-3875452-A1 disclose the use of 1-Boc-2-phenylpiperazine as a key intermediate in the synthesis of MAGL inhibitors [3]. The regioselective protection of N1 ensures that large-scale acylation reactions proceed with high yield and minimal byproduct formation—critical for process economics. The 98% HPLC purity grade provides the low impurity profile necessary for cGMP manufacturing campaigns, reducing the burden of impurity fate and purge studies during regulatory filing.

IL-17A Modulator Synthesis

Academic labs synthesizing IL-17A modulators as described in WO-2020163554-A1 and US-2020247785-A1 rely on N1-Boc-2-phenylpiperazine as a versatile chiral scaffold [4]. The compound's commercial availability at 97-98% purity with full analytical characterization (NMR, HPLC, GC) enables researchers to bypass tedious in-house synthesis and purification of this intermediate, accelerating hit-to-lead timelines. The defined (R)-stereochemistry ensures that observed biological activity can be unambiguously attributed to the intended stereoisomer, supporting reproducible SAR conclusions.

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